1-Cyclopropylprop-2-en-1-amine
Overview
Description
1-Cyclopropylprop-2-en-1-amine is an organic compound with the molecular formula C6H11N. It features a cyclopropyl group attached to a prop-2-en-1-amine moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Cyclopropylprop-2-en-1-amine can be synthesized through several methods. One common approach involves the reaction of cyclopropylmethyl bromide with allylamine under basic conditions. The reaction typically proceeds as follows:
Reactants: Cyclopropylmethyl bromide and allylamine
Conditions: Basic medium (e.g., sodium hydroxide) and solvent (e.g., ethanol)
Procedure: The reactants are mixed and heated under reflux conditions for several hours, followed by purification through distillation or chromatography
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial processes may incorporate advanced purification techniques such as crystallization and high-performance liquid chromatography (HPLC) to ensure product quality .
Chemical Reactions Analysis
Types of Reactions: 1-Cyclopropylprop-2-en-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield amine derivatives.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds to form substituted amines
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium
Reduction: Lithium aluminum hydride in anhydrous ether
Substitution: Alkyl halides in the presence of a base (e.g., sodium hydroxide)
Major Products:
Oxidation: Oxo derivatives
Reduction: Amine derivatives
Substitution: Substituted amines
Scientific Research Applications
1-Cyclopropylprop-2-en-1-amine has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 1-Cyclopropylprop-2-en-1-amine involves its interaction with specific molecular targets and pathways. The compound may act as a ligand for certain receptors or enzymes, modulating their activity. Detailed studies on its binding affinity and molecular interactions are essential to elucidate its precise mechanism of action .
Comparison with Similar Compounds
Cyclopropylamine: A simpler analog with a cyclopropyl group attached to an amine.
Prop-2-en-1-amine: A related compound with an allyl group attached to an amine.
Comparison: 1-Cyclopropylprop-2-en-1-amine is unique due to the presence of both cyclopropyl and allyl groups, which confer distinct chemical and physical properties. This dual functionality makes it a versatile intermediate in organic synthesis and a valuable compound for research applications .
Properties
IUPAC Name |
1-cyclopropylprop-2-en-1-amine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N/c1-2-6(7)5-3-4-5/h2,5-6H,1,3-4,7H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJJOLIFQYQAYFR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(C1CC1)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601302308 | |
Record name | α-Ethenylcyclopropanemethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601302308 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
97.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1160786-00-4 | |
Record name | α-Ethenylcyclopropanemethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1160786-00-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | α-Ethenylcyclopropanemethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601302308 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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